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1-Chloroadamantane

Cat. No.: B1585529
CAS No.: 935-56-8
M. Wt: 170.68 g/mol
InChI Key: OZNXTQSXSHODFR-UHFFFAOYSA-N
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Description

Overview of Adamantane (B196018) Framework and its Derivatives

Adamantane (C₁₀H₁₆) is a unique, tricyclic hydrocarbon renowned for its rigid and highly symmetrical cage-like structure, which can be described as the fusion of three cyclohexane (B81311) rings in the chair conformation. wikipedia.org This arrangement of carbon atoms mirrors the fundamental repeating unit of the diamond lattice, earning it the name "diamondoid". wikipedia.org The discovery of adamantane in petroleum in 1933 opened up a new field of organic chemistry focused on polyhedral compounds. wikipedia.org

The adamantane framework is characterized by its remarkable thermal stability and lipophilicity. Its structure is virtually strain-free. wikipedia.org The carbon skeleton of adamantane possesses four equivalent bridgehead (tertiary) positions and six equivalent bridge (secondary) positions. This structural distinction is crucial in the functionalization of the adamantane cage to create a vast array of derivatives. researchgate.net

Adamantane derivatives are compounds where one or more hydrogen atoms on the adamantane core are replaced by other functional groups. ontosight.ai These substitutions can occur at either the tertiary or secondary carbons, leading to isomers with distinct properties. The introduction of functional groups onto the rigid adamantane scaffold allows for the precise three-dimensional positioning of these groups, a feature that is highly exploited in various fields of chemical research. publish.csiro.au The synthesis of adamantane derivatives can be achieved through the functionalization of adamantane itself or by constructing the adamantane skeleton from simpler precursors. mdpi.com

Significance of Adamantane Derivatives in Chemical Research

The distinct structural and physicochemical properties of the adamantane moiety have made its derivatives subjects of intense scientific interest and practical application. publish.csiro.au The cage-like structure imparts high stability and a defined spatial arrangement, making adamantyl groups valuable building blocks in several areas of research. researchgate.net

In medicinal chemistry, the incorporation of an adamantane group into a drug candidate can significantly influence its properties. publish.csiro.aunih.gov The lipophilic nature of the adamantane cage can enhance the ability of a molecule to cross cell membranes. Furthermore, substituting phenyl rings with an adamantane group is a strategy employed to increase lipophilicity and explore three-dimensional chemical space in drug discovery. publish.csiro.au Several adamantane-based drugs are currently in clinical use for a variety of conditions, including viral infections and neurodegenerative diseases. wikipedia.orgpublish.csiro.au

Beyond pharmaceuticals, adamantane derivatives are significant in materials science. They have been incorporated into polymers to enhance thermal stability and have been used in the development of specialty lubricants. wikipedia.org The rigid, bulky nature of the adamantane cage can be harnessed to create materials with unique properties. Research has also explored their use in nanotechnology and supramolecular chemistry. researchgate.net The ability to selectively functionalize the adamantane framework has led to the development of a wide range of derivatives with tailored properties for specific applications. researchgate.net

Historical Context of 1-Chloroadamantane Research

Following the isolation of adamantane in 1933 and the development of a practical laboratory synthesis by Schleyer in 1957, which made adamantane and its derivatives more accessible, research into their properties and applications accelerated. publish.csiro.au The first synthesis of this compound was a pivotal development, providing a key intermediate for the preparation of other 1-substituted adamantane derivatives.

Early methods for the chlorination of adamantane often involved the use of chlorine with various catalysts or initiators. tandfonline.com For instance, photochemical chlorination of adamantane in carbon tetrachloride or carbon disulfide was one of the earlier methods explored. google.com Over the years, numerous other chlorinating agents and reaction conditions were investigated to improve the yield and selectivity for this compound over other chlorinated products. tandfonline.com

A significant advancement in the synthesis of this compound came with the development of methods that avoided the direct use of hazardous chlorine gas. One such method involves a hydride transfer mechanism using tert-butyl chloride and a Lewis acid like aluminum chloride, which was reported to give a high yield and selectivity for this compound. tandfonline.comtandfonline.com The study of this compound's reactivity, particularly its solvolysis reactions, has also been a subject of considerable academic interest, contributing to the understanding of carbocation chemistry. The compound's utility as a precursor for various adamantane derivatives has solidified its importance in the historical and ongoing research of adamantane chemistry.

Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅Cl chemicalbook.com
Molecular Weight 170.68 g/mol chemicalbook.com
Appearance White to light grey adhering crystalline solid chemicalbook.comfishersci.com
Melting Point 165-166 °C (lit.) chemicalbook.comsigmaaldrich.comchemsrc.com
Boiling Point 232.8±9.0 °C at 760 mmHg chemsrc.com
Density 1.1±0.1 g/cm³ chemsrc.com
Solubility Poorly soluble in water. Soluble in hydrocarbons and nonpolar organic solvents. chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15Cl B1585529 1-Chloroadamantane CAS No. 935-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroadamantane
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InChI

InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
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InChI Key

OZNXTQSXSHODFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061318
Record name Tricyclo[3.3.1.13,7]decane, 1-chloro-
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Molecular Weight

170.68 g/mol
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CAS No.

935-56-8
Record name 1-Chloroadamantane
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Ii. Synthetic Methodologies for 1 Chloroadamantane

Direct Halogenation Approaches

Direct halogenation methods introduce a chlorine atom onto the adamantane (B196018) cage, primarily at the more reactive tertiary bridgehead positions.

A notable method for the synthesis of 1-chloroadamantane involves the chlorination of adamantane using tertiary-butyl chloride in the presence of a Lewis acid. tandfonline.com This approach avoids the direct use of elemental chlorine. The reaction is believed to proceed via a hydride transfer mechanism. The choice of Lewis acid significantly impacts the yield and selectivity of the reaction. Among the various Lewis acids tested, aluminum chloride (AlCl₃) has demonstrated the highest efficacy, providing a 90.5% yield and 95.4% selectivity for this compound. tandfonline.com The reaction is typically conducted in a solvent like carbon tetrachloride at room temperature over several hours. google.com

Table 1: Effect of Lewis Acid on the Chlorination of Adamantane with Tertiary-butyl Chloride

Lewis AcidYield of this compound (%)Selectivity (%)
AlCl₃90.595.4
FeCl₃75.092.6
TiCl₄55.091.7
ZnCl₂40.090.9

Data sourced from Jalal, R., & Gallo, R. (1989). Synthetic Communications. tandfonline.com

Research into the noncatalytic halogenation of adamantane has uncovered a "cluster mechanism". rsc.orgrsc.org This mechanism is characterized by a high kinetic order with respect to the halogenating agent. rsc.orgnsc.ru For instance, the reaction of adamantane with bromine is approximately seventh order in Br₂, while the reaction with iodine monochloride is sixth order in ICl. rsc.orgrsc.org Quantum chemical calculations suggest that the involvement of additional halogen molecules in a cluster sharply decreases the energy barrier for the reaction. rsc.org The rate-limiting step in these reactions involves the transfer of a hydrogen atom from adamantane to a polarized halogen cluster (X₂ₙ), which leads to the formation of a hydrogen halide (HX) and an ion pair, Ad⁺X₂ₙ₋₁⁻. rsc.orgrsc.org This intermediate then collapses to form the halogenated adamantane.

Iodine monochloride (ICl) serves as a highly effective reagent for the direct chlorination of adamantane without a catalyst. rsc.org The reaction, typically performed in a solvent such as carbon tetrachloride at room temperature, is rapid, often completing within 15 minutes, and produces this compound in high yields, reported to be as high as 97%. google.com

The reaction proceeds via the cluster mechanism and is found to be sixth order in ICl. rsc.orgrsc.org At the initial stage, this compound is formed selectively. rsc.org Further chlorination to produce 1,3-dichloroadamantane (B103686) is significantly slower, with a rate approximately 10⁵ times slower than the initial chlorination of adamantane. rsc.orgrsc.org In comparative studies, iodine monochloride is found to be roughly 10⁶ times more reactive than bromine (Br₂) for the halogenation of adamantane. rsc.orgrsc.org

Cluster Halogenation Mechanisms

Conversion from Adamantanol Derivatives

An alternative synthetic strategy involves the conversion of adamantane's hydroxyl derivatives into the corresponding chloride.

This compound can be synthesized from 1-adamantanol (B105290) via catalytic chlorination using chloroform (B151607) (CHCl₃) as the chlorinating agent. google.com This method employs a complex catalytic system composed of a ferrous or ferric salt (e.g., iron(III) stearate, iron(III) palmitate, Fe(acac)₃, or Fe(OAc)₂), metallic titanium, and a polymer such as polybutadiene (B167195) or polyisoprene. google.com The reaction is highly efficient, proceeding at room temperature for about 30 minutes to an hour, with reported yields of 1- and 2-chloroadamantanes reaching 92-94% from their respective adamantanols. google.com The molar ratio of the reactants and catalyst components is a key parameter for the success of the reaction. google.com

Table 2: Catalytic System for Chlorination of 1-Adamantanol

ComponentRoleExample
SubstrateStarting Material1-Adamantanol
Chlorinating AgentChlorine SourceChloroform (CHCl₃)
CatalystIron SaltFe(C₁₇H₃₅CO₂)₃, Fe(acac)₃
Co-catalyst 1MetalTitanium (powder, chips)
Co-catalyst 2PolymerPolybutadiene, Polyisoprene

Data sourced from Russian Patent RU2178400C2. google.com

Halogen Exchange Reactions

Halogen exchange reactions provide a pathway to this compound from other halo-substituted adamantanes. A prominent example is the reaction of 1-bromoadamantane (B121549) with iodine monochloride (ICl). rsc.orgrsc.org This exchange is a fast reaction that is first order with respect to ICl and effectively yields this compound. rsc.orgrsc.org

Conversely, the reverse halogen exchange, reacting this compound with molecular bromine (Br₂) to form 1-bromoadamantane and bromine monochloride (BrCl), is a much slower process. rsc.orgrsc.org The equilibrium for this latter reaction is strongly shifted to the left, indicating its thermodynamic unfavorability. rsc.org The Finkelstein reaction represents a general class of halogen exchange reactions, typically involving the reaction of an alkyl halide with an alkali metal halide in a polar solvent, which can also be applied for these transformations. manac-inc.co.jp

Conversion from 1-Bromoadamantane with Iodine Monochloride

A notable method for the preparation of this compound involves the halogen exchange reaction of 1-bromoadamantane with iodine monochloride. Research has demonstrated that treating adamantane with iodine monochloride (ICl) in carbon tetrachloride (CCl₄) at room temperature for a short duration of 15 minutes can lead to the formation of this compound in a high yield of 97%. google.com This method, however, is noted for the difficult accessibility of iodine monochloride and the requirement of using it in a large excess. google.com

Synthesis of Polyhalogenated Adamantane Derivatives

Polyhalogenated adamantanes are crucial starting materials for the synthesis of biologically active compounds and advanced materials. researchgate.netresearchgate.net These compounds, featuring multiple halogen substituents on the adamantane core, are among the most synthetically accessible polyfunctional adamantane derivatives. researchgate.netresearchgate.net The synthesis of these derivatives often involves the halogenation of adamantane or its pre-functionalized forms. For instance, 1,3-dibromo-5,7-bis(trifluoromethyl)adamantane (B2740415) is a polyhalogenated derivative synthesized through sequential bromination and trifluoromethylation of the adamantane scaffold. The synthesis of such compounds can be influenced by factors like the choice of Lewis acid catalysts (e.g., AlCl₃) and reaction temperature.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. ijnc.ir These approaches aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, green chemistry principles focus on aspects like the use of safer solvents, minimizing waste, and improving energy efficiency. acs.orgjocpr.com

One such approach involves the catalytic chlorination of adamantane using carbon tetrachloride in the presence of ethanol (B145695) and an iron-containing catalyst, such as Fe(acac)₃, Fe(C₅H₅)₂, or Fe₂(CO)₉. google.com This reaction is typically carried out at temperatures between 160-170°C for 3-6 hours. google.com This method is considered a simpler technique for producing this compound. google.com

Another green approach involves the use of manganese salts activated by nitrile ligands as catalysts for the chlorination of adamantane with carbon tetrachloride. google.com This method boasts the use of inexpensive and readily available manganese-based catalysts. google.com The reaction proceeds at 200°C for a duration of 0.5 to 8 hours and can achieve up to 100% conversion of the adamantane. google.com The development of such catalytic systems aligns with the principles of green chemistry by offering alternatives to more hazardous reagents and reaction conditions. alfa-chemistry.com

The following table summarizes a green chemistry approach for the synthesis of this compound:

ParameterDetailsReference
Reactants Adamantane, Carbon Tetrachloride, Ethanol google.com
Catalyst Fe(acac)₃, Fe(C₅H₅)₂, or Fe₂(CO)₉ google.com
Temperature 160-170°C google.com
Reaction Time 3-6 hours google.com
Molar Ratio [adamantane]:[CCl₄]:[C₂H₅OH]:[catalyst] = 100:200:100:1-3 google.com

This table provides a snapshot of the reaction conditions for a more environmentally friendly synthesis of this compound.

Iii. Mechanistic Investigations of 1 Chloroadamantane Reactions

Solvolysis Reactions and Carbocation Chemistry

Solvolysis, a reaction where the solvent acts as the nucleophile, is a primary method for studying the reactivity of 1-chloroadamantane. These studies have been instrumental in developing our understanding of unimolecular substitution reactions and the properties of the resulting carbocations.

The solvolysis of this compound is the archetypal example of a first-order nucleophilic substitution (S_N1) reaction. libretexts.orgyoutube.com The reaction proceeds through a stepwise mechanism where the rate-determining step is the ionization of the carbon-chlorine bond to form a carbocation intermediate. youtube.comyoutube.com This process is facilitated by polar protic solvents that can stabilize the forming carbocation and the leaving halide ion. chegg.comlibretexts.org The rigid adamantyl framework prevents the backside attack characteristic of a bimolecular (S_N2) mechanism. chegg.com

The general mechanism involves two principal steps:

Ionization: The C-Cl bond heterolytically cleaves to form the 1-adamantyl cation and a chloride ion. This is the slow, rate-determining step.

Nucleophilic Attack: The solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the planar carbocation. This is a fast step.

Deprotonation: A subsequent fast deprotonation step, often assisted by another solvent molecule, yields the final substitution product.

The 1-adamantyl cation is a tertiary carbocation formed during the solvolysis of this compound. oup.com Its stability is a subject of significant interest. While larger substituents around a cationic center generally increase stability in the gas phase due to polarizability, this effect can be offset or reversed in solution. figshare.com The 1-adamantyl cation can be generated in superacids, such as by treating 1-fluoroadamantane (B1266609) with antimony(V) fluoride, where its relatively high stability can be observed. wikipedia.org

Studies comparing the gas-phase and solution stabilities of the 1-adamantyl cation and the tert-butyl cation have revealed important insights. In the gas phase, the tert-butyl cation is more stable. However, in solution, the stability order is often reversed, with the 1-adamantyl cation being favored. researchgate.net This reversal is attributed to differential solvation effects. figshare.com The enhanced nucleophilic character of the 1-adamantyl radical is also linked to the stability of the corresponding cation. rsc.org The formation of the 1-adamantyl cation is a key intermediate in various reactions, including its interaction with carbon monoxide and adamantane (B196018) in the presence of a superacid. oup.com

The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the specific rates of solvolysis reactions. nih.govnih.govnumberanalytics.com The equation quantifies the effect of the solvent on the reaction rate. The original equation is:

log(k/k₀) = mY + c

where:

k is the specific rate of solvolysis in a given solvent.

k₀ is the specific rate of solvolysis in the reference solvent (typically 80% ethanol (B145695)/20% water). nih.gov

m is the sensitivity of the substrate to the solvent's ionizing power.

Y is a measure of the solvent's ionizing power, originally based on the solvolysis of tert-butyl chloride. nih.gov

c is a constant.

Due to observations of nucleophilic solvent participation in the solvolysis of tert-butyl chloride, the Y scale was refined. iupac.org For substrates like this compound, which are believed to react via a pure S_N1 mechanism without nucleophilic assistance, an extended version of the equation is often employed to dissect solvent effects more accurately. The extended Grunwald-Winstein equation includes a term for solvent nucleophilicity:

log(k/k₀) = lN_T + mY_Cl + c

where:

l is the sensitivity to solvent nucleophilicity.

N_T is the solvent nucleophilicity parameter.

Y_Cl is the solvent ionizing power based on the solvolysis of this compound itself. koreascience.kr

For the solvolysis of this compound, the l value is expected to be close to zero, reflecting the absence of nucleophilic solvent assistance in the rate-determining step.

The solvolysis of this compound serves as the standard for defining the Y_Cl scale of solvent ionizing power. koreascience.kr This scale is considered a more reliable measure for correlating the rates of S_N1 reactions than the original Y scale based on tert-butyl chloride, as the latter has been shown to have some S_N2 character. iupac.orgnuph.edu.ua The Y_Cl scale is established by setting the sensitivity parameter m to 1.00 for the solvolysis of this compound.

The rate of solvolysis of this compound is highly dependent on the ionizing power of the solvent. Solvents with high Y_Cl values, such as aqueous fluoroalcohols, are very effective at promoting the ionization step and thus lead to faster reaction rates. nih.gov The use of the Y_Cl scale is crucial for accurately applying the Grunwald-Winstein equation to a wide range of substrates and for mechanistically distinguishing between unimolecular and bimolecular pathways. iupac.org

Table 1: Representative Y_Cl Values for Various Solvents at 25°C

SolventY_Cl Value
100% Ethanol-2.52
90% Ethanol-0.85
80% Ethanol0.00
100% Methanol-1.10
90% Methanol-0.15
50% Acetone1.08
97% TFE2.83
Formic Acid4.07

This table presents a selection of Y_Cl values to illustrate the range of solvent ionizing power. TFE refers to 2,2,2-trifluoroethanol.

A key feature of the solvolysis of this compound is the general lack of nucleophilic solvent participation in the rate-determining transition state. iupac.orgnuph.edu.ua The bulky, cage-like adamantyl structure effectively shields the reaction center from backside attack by solvent molecules. This steric hindrance ensures that the reaction proceeds via a stepwise S_N1 mechanism rather than a concerted S_N2 mechanism.

Activation volume (ΔV‡) studies provide another powerful tool for investigating reaction mechanisms. The activation volume is the change in partial molar volume when the reactants are converted into the transition state. For the solvolysis of this compound, the activation volume is typically negative.

This negative value is consistent with an S_N1 mechanism involving the development of charge and increased electrostriction of the solvent around the forming ions in the transition state. As the C-Cl bond stretches and ionizes, the transition state becomes more polar than the neutral ground state. This increased polarity causes the surrounding solvent molecules to become more ordered and compact, leading to a decrease in the total volume of the system.

Studies on related adamantyl systems, such as 2-methyl-2-chloroadamantane, show activation volumes in the range of -15.2 to -10.2 mL·mol⁻¹, values that are similar to those observed for the solvolysis of 1-adamantyl halides. koreascience.krresearchgate.net This similarity further supports a unimolecular mechanism involving the formation of an ion pair in the rate-determining step. koreascience.krresearchgate.net

Unimolecular Ionization Mechanisms (SN1)

Kinetic Solvent Isotope Effects (KSIEs)

Kinetic Solvent Isotope Effects (KSIEs) are a powerful tool for elucidating reaction mechanisms by comparing the rate of a reaction in a standard solvent (e.g., H₂O or CH₃OH) to its deuterated counterpart (e.g., D₂O or CH₃OD). The magnitude of the KSIE, often expressed as the ratio k_H/k_D, provides insight into the transition state structure, particularly the role of the solvent.

For Sₙ1 reactions, where the solvent acts as a nucleophile to attack the carbocation intermediate, the KSIE values are typically small, often in the range of 1.2-1.5. koreascience.kr This is because the solvent is not involved in the rate-determining step (ionization), but rather in the subsequent, faster product-forming step. However, the solvent does play a crucial role in stabilizing the transition state of the ionization step through hydrogen bonding to the departing leaving group.

While specific KSIE values for the solvolysis of this compound were not found in the surveyed literature, studies on closely related adamantyl derivatives provide valuable context. For the solvolysis of 1-adamantyl chlorothioformate, the KSIE (k_MeOH / k_MeOD) was determined to be 1.25. nih.gov This value is consistent with a mechanism where the rate-determining step is ionization, characteristic of Sₙ1-type behavior, with the solvent providing electrophilic assistance to the departing chloride ion. nih.gov Given that this compound is the archetypal substrate for defining solvent ionizing power (Y_Cl) scales and its solvolysis proceeds via a stable tertiary carbocation, a similarly small KSIE would be expected, reflecting a transition state with significant charge separation stabilized by the solvent. koreascience.krrsc.org

Salt Effects in Solvolysis

The rate of solvolysis of this compound, a classic Sₙ1 reaction, is significantly influenced by the presence of salts in the solvent medium. These effects can be broadly categorized as positive or negative, depending on the nature of the salt.

Metallic Salts: The addition of metal perchlorates, such as LiClO₄, NaClO₄, Mg(ClO₄)₂, and Ba(ClO₄)₂, generally leads to an exponential increase in the solvolysis rate constant. This acceleration is attributed to the direct chemical interaction between the metal cations and the developing chloride anion in the transition state. The metal ions assist in pulling the leaving group away, thereby stabilizing the transition state and facilitating the formation of the 1-adamantyl carbocation. The magnitude of this positive salt effect often increases with the charge and Lewis acidity of the cation, following the general trend: Na⁺ < Li⁺ < Mg²⁺ ≈ Ba²⁺.

Nonmetallic Salts: In contrast, the addition of nonmetallic salts, such as tetraethylammonium (B1195904) salts (Et₄NX), typically decreases the solvolysis rate. The deceleration effect depends on the anion (X⁻) and generally follows the order: ClO₄⁻ < Br⁻ < Cl⁻ < TsO⁻. libretexts.org This rate retardation is primarily caused by a common-ion effect (if X⁻ = Cl⁻) and a decrease in the activity of the solvent water molecules, which are required for solvation of the transition state.

The following table summarizes the observed effects of various salts on the solvolysis rate of this compound in a 50 vol % sulfolane-H₂O mixed solvent.

Salt TypeSpecific SaltObserved Effect on Rate Constant (k)Probable Cause
Metallic Perchlorates NaClO₄IncreaseCationic assistance to leaving group
LiClO₄Increase (greater than Na⁺)Stronger cationic assistance
Mg(ClO₄)₂Increase (greater than Li⁺)Divalent cation provides stronger assistance
Ba(ClO₄)₂Increase (similar to Mg²⁺)Divalent cation provides stronger assistance
Nonmetallic Salts Et₄NClO₄DecreaseDecrease in water activity
Et₄NBrDecrease (greater than ClO₄⁻)Decrease in water activity
Et₄NClDecrease (greater than Br⁻)Common-ion effect; decrease in water activity
Et₄NOTsDecrease (greatest effect)Decrease in water activity

This table is based on findings reported for the solvolysis of 1-adamantyl halides in aqueous organic mixtures. libretexts.org

Nucleophilic Substitution Reactions (Sₙ2)

The bimolecular nucleophilic substitution (Sₙ2) reaction is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). mdpi.com This mechanism leads to an inversion of stereochemistry at the carbon center. mdpi.com The reaction is second-order, with its rate dependent on the concentrations of both the substrate and the nucleophile. rsc.org

However, this compound is completely unreactive under Sₙ2 conditions. The rigid, cage-like structure of the adamantane framework makes it impossible for a nucleophile to achieve the necessary backside approach to the bridgehead carbon atom where the chlorine is attached.

Steric Hindrance and Sₙ2 Reactivity

Steric hindrance is the most critical factor preventing Sₙ2 reactions in this compound. The Sₙ2 transition state involves five groups crowded around the central carbon. semanticscholar.org In this compound, the electrophilic carbon is a bridgehead atom, which is sterically shielded by the bulky, polycyclic structure. The three C-C bonds that form the cage structure effectively block any potential trajectory for a nucleophile to attack from the rear. sciepub.com Any attempt at backside attack would require the nucleophile to pass through the adamantane cage, which is sterically impossible. This prohibitive steric hindrance means that the transition state for an Sₙ2 reaction cannot be formed, and thus, this pathway is not observed.

Mechanistic Crossovers and Competing Pathways

While this compound does not undergo Sₙ2 reactions, its solvolysis via the Sₙ1 mechanism can compete with other reaction pathways, most notably the E1 elimination. libretexts.orgmasterorganicchemistry.com Both Sₙ1 and E1 reactions proceed through the same rate-determining first step: the formation of the 1-adamantyl carbocation intermediate. masterorganicchemistry.com

The competition between substitution (Sₙ1) and elimination (E1) is determined in the second, product-forming step. The carbocation can either be attacked by a solvent molecule (acting as a nucleophile) to yield a substitution product, or a solvent molecule (acting as a base) can abstract a proton from a carbon adjacent to the positive center, leading to the formation of an alkene (elimination product).

For tertiary substrates like this compound, the Sₙ1/E1 competition is highly dependent on reaction conditions such as the nature of the solvent and the temperature. masterorganicchemistry.commdpi.com

Nucleophilicity vs. Basicity of Solvent: Solvents that are good nucleophiles but weak bases favor Sₙ1. Solvents that are more basic favor E1.

Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored. Therefore, increasing the reaction temperature typically increases the proportion of the E1 product relative to the Sₙ1 product. mdpi.com

In the case of adamantyl systems, E1 elimination is often disfavored due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon in a small bicyclic system because it would lead to excessive ring strain. The resulting adamantene would be highly unstable. However, elimination can still occur under certain forceful conditions, leading to rearranged or fragmented products.

Furthermore, studies on related adamantyl derivatives, such as 1-adamantyl chlorothioformate, reveal other types of competing pathways. This compound undergoes solvolysis via two distinct routes: a solvolysis-decomposition pathway that proceeds through the 1-adamantyl carbocation (1-Ad⁺), and a competing solvolysis-ionization pathway involving a carboxylium ion intermediate ((1-AdSCO)⁺). nih.govresearchgate.net This demonstrates that even within a single substrate, different intermediates and pathways can compete depending on the solvent and substrate structure. researchgate.net

Electrophilic Aromatic Substitution Reactions

Alkylation of Aromatics with this compound

This compound serves as an effective alkylating agent in electrophilic aromatic substitution reactions, particularly in Friedel-Crafts alkylation. nih.gov This reaction allows for the direct attachment of the bulky, three-dimensional adamantyl group to an aromatic ring.

The reaction is typically carried out by treating an aromatic compound, such as benzene (B151609) or a substituted derivative, with this compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov The Lewis acid assists in the removal of the chloride ion, generating the tertiary 1-adamantyl carbocation (1-Ad⁺). This stable carbocation then acts as the electrophile, attacking the electron-rich aromatic ring to form a new carbon-carbon bond.

The mechanism proceeds via the standard steps of electrophilic aromatic substitution:

Generation of the Electrophile: this compound reacts with the Lewis acid to form the 1-adamantyl carbocation. 1-AdCl + AlCl₃ → 1-Ad⁺ + AlCl₄⁻

Electrophilic Attack: The 1-adamantyl carbocation attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.

Unlike alkylations with primary alkyl halides, the use of a tertiary halide like this compound avoids carbocation rearrangements, leading to the clean formation of the 1-adamantyl-substituted aromatic product. However, the reaction is subject to some of the typical limitations of Friedel-Crafts alkylation, such as being ineffective on aromatic rings that are strongly deactivated by electron-withdrawing groups. Additionally, some catalytic systems may not be effective; for example, attempts to couple this compound with N-(2-pyridyl)indoles using a specific nickel catalyst system were unsuccessful, highlighting that reaction success can be substrate and catalyst dependent.

Friedel-Crafts Alkylation Mechanisms

The Friedel-Crafts alkylation is a fundamental electrophilic aromatic substitution reaction used to attach an alkyl group to an aromatic ring. byjus.comlibretexts.org The reaction typically involves an alkyl halide, a Lewis acid catalyst, and an aromatic compound. saskoer.caperiodicchemistry.com In the context of this compound, its structure as a tertiary alkyl halide makes it a particularly effective substrate for this reaction.

The mechanism proceeds through three primary steps. byjus.com First, the Lewis acid catalyst, such as aluminum chloride (AlCl₃), interacts with this compound. This interaction facilitates the cleavage of the carbon-chlorine bond, leading to the formation of a highly stable 1-adamantyl cation. libretexts.orgmasterorganicchemistry.com This tertiary carbocation is the key electrophile in the reaction. Unlike primary or secondary alkyl halides, which can undergo carbocation rearrangements to form more stable ions, the bridgehead 1-adamantyl cation is already in a stable tertiary configuration and is sterically hindered from rearranging. masterorganicchemistry.com

In the second step, the electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic 1-adamantyl cation. saskoer.ca This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org

The final step involves the deprotonation of the arenium ion. A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon atom that formed the new bond with the adamantyl group. byjus.comsaskoer.ca This action restores the aromaticity of the ring, yielding the 1-adamantyl-substituted aromatic product and regenerating the Lewis acid catalyst. byjus.com

Table 1: Key Stages of the Friedel-Crafts Alkylation Mechanism of this compound

StepDescriptionReactants/IntermediatesProduct/Intermediate
1 Formation of Electrophile This compound, Lewis Acid (e.g., AlCl₃)1-Adamantyl cation, [AlCl₄]⁻
2 Nucleophilic Attack 1-Adamantyl cation, Aromatic Ring (e.g., Benzene)Arenium Ion (Sigma Complex)
3 Deprotonation & Regeneration Arenium Ion, [AlCl₄]⁻1-Adamantyl-substituted Aromatic, HCl, AlCl₃

Photochemical Reactions

Photochemical reactions of this compound provide alternative pathways for substitution that differ significantly from ground-state reactions. A notable example is the photoinduced electron-transfer (PET) substitution reaction.

Detailed research into the PET substitution reaction between this compound and a Lewis base like tert-butylamine (B42293) has revealed the formation of a unique intermediate. scientificlabs.iechemicalbook.com Experimental studies using electron spin resonance (ESR) spectroscopy at low temperatures (25 K) in a hydrocarbon glass have successfully identified an unusual zwitterionic, diradical intermediate complex. researchgate.netnih.govacs.org

This intermediate is described as R•···X⁻···HR'B•⁺, where R• is the adamantyl radical, X⁻ is the chloride ion, and HR'B•⁺ is the radical cation of the Lewis base (tert-butylamine). nih.govacs.org The formation of this complex occurs upon photoirradiation, where an electron is transferred from the Lewis base to the alkyl halide. This process generates a complex where the resulting radical cation and anion are held in proximity. The physical and electronic structure of this intermediate has been further examined through ab initio density functional calculations. acs.org This finding is significant as it provides direct evidence for a complex reaction intermediate that is not typically observed in conventional thermal substitution reactions. researchgate.netnih.gov

Table 2: Components of the Zwitterionic Diradical Intermediate in the PET Reaction of this compound

General Formula ComponentSpecific Species in the Studied ReactionDescription
R• 1-Adamantyl radicalA neutral radical formed from this compound.
X⁻ Chloride ion (Cl⁻)The leaving group from this compound.
HR'B•⁺ tert-Butylamine radical cationThe radical cation formed from the Lewis base after electron transfer.

Iv. Advanced Spectroscopic and Theoretical Studies of 1 Chloroadamantane

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for investigating the structural and dynamic properties of 1-chloroadamantane. science.govstellarnet.us These methods probe the vibrational modes of the molecule, which are sensitive to changes in the local environment and crystal structure. gatewayanalytical.comresearchgate.net In the case of this compound, vibrational spectroscopy has been instrumental in characterizing its order-disorder phase transitions. cdnsciencepub.com

The isolated this compound molecule possesses C₃ᵥ symmetry. However, in the solid state, the crystal structure and intermolecular interactions influence the observed vibrational spectra. The high-temperature, disordered phase (Phase I) is face-centered cubic (Fm3m), while the low-temperature, ordered phase (Phase II) is monoclinic (P2₁/c). cdnsciencepub.com The transition between these phases leads to distinct changes in the FT-IR and Raman spectra, such as the splitting of vibrational bands, which reflects the change in crystal symmetry. cdnsciencepub.comresearchgate.net

Temperature-Dependent Vibrational Studies

Variable-temperature vibrational spectroscopy is a key method for studying the phase transitions of this compound. As the temperature is lowered, the transition from the disordered Phase I to the ordered Phase II can be clearly observed. cdnsciencepub.com This transition is marked by significant changes in the infrared and Raman spectra. For instance, in the infrared spectrum, many of the broad bands observed in the disordered phase split into well-defined doublets in the ordered phase. cdnsciencepub.com This splitting is a direct consequence of the lower symmetry of the monoclinic unit cell in Phase II compared to the cubic structure of Phase I. cdnsciencepub.com

Differential scanning calorimetry (DSC) has shown that this order-disorder transition occurs at approximately 245 K upon heating and 240 K upon cooling, with a transition entropy of about 22.0-24.61 J K⁻¹ mol⁻¹. cdnsciencepub.com The relatively low entropy of fusion indicates that the high-temperature phase is indeed disordered. cdnsciencepub.com

High-Pressure Vibrational Spectroscopy

Applying high pressure provides another avenue to induce and study phase transitions in this compound. High-pressure FT-IR and Raman spectroscopy studies have revealed that pressure can induce the same order-disorder transition that is observed at low temperatures. acs.orgunibo.it

A disorder-order phase transition is detected at approximately 0.5 GPa (5 kbar). acs.orgunibo.it This transition is characterized by the splitting of vibrational bands and changes in the slope of frequency versus pressure plots. acs.org The high-pressure phase is identical to the ordered phase obtained at low temperatures. acs.org Raman spectroscopy studies have shown the sudden appearance of a structured phonon spectrum at 1 GPa, which is a clear indicator of a fully ordered crystalline phase. acs.orgunibo.it Even above the transition pressure, some residual reorientational disorder may persist. acs.orgunibo.it

The table below summarizes key vibrational modes of this compound and their behavior under varying temperature and pressure conditions.

Spectroscopic TechniqueConditionObservationSignificanceReference
FT-IR Temperature DecreaseSplitting of vibrational bands into doublets.Transition from disordered (Phase I) to ordered (Phase II) phase. cdnsciencepub.com
Raman High Pressure (above 0.5 GPa)Sudden appearance of a structured phonon spectrum.Indicates a pressure-induced transition to a fully ordered crystalline phase. acs.orgunibo.it
FT-IR High Pressure (~0.5 GPa)Changes in the intensity ratio of specific vibrational modes.Detection of the disorder-order phase transition. acs.orgunibo.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local environment and dynamics of atomic nuclei, making it an excellent tool for studying the molecular motions in different phases of this compound.

¹³C NMR Studies of Order-Disorder Transitions

The change in the crystalline structure during the phase transition directly affects the ¹³C NMR spectra, providing information that complements the findings from vibrational spectroscopy. cdnsciencepub.comresearchgate.net

Spin-Lattice Relaxation Times (T₁) and Dipolar Dephasing Measurements

Measurements of spin-lattice relaxation times (T₁) and dipolar dephasing provide quantitative data on molecular dynamics. researchgate.netucl.ac.ukhuji.ac.il T₁ is the time constant for the nuclear spin system to return to thermal equilibrium with its surroundings (the "lattice"). ucl.ac.uk Its temperature dependence can be analyzed to determine the activation barriers for molecular rotation. researchgate.netresearchgate.net

In the ordered phase of this compound, molecular motion is primarily limited to rotation about the molecule's C₃ symmetry axis. cdnsciencepub.comresearchgate.net In the disordered phase, additional motions, such as rotations about axes passing through the tertiary carbon atoms, become active. cdnsciencepub.com Dipolar dephasing experiments, which are sensitive to the strength of ¹³C-¹H dipolar interactions, confirm the nature of these motions. Rapid, nearly isotropic rotation in the disordered phase leads to a significant reduction in the effective dipolar interaction, resulting in slowly decaying signals for proton-bearing carbons. researchgate.net

The barriers to rotation in the different solid phases have been determined from the temperature dependence of ¹³C spin-lattice relaxation times. researchgate.net

PhasePredominant Molecular MotionSpectroscopic EvidenceReference
Ordered (Phase II) Rotation about the molecular C₃ axis.¹³C spin-lattice relaxation times and dipolar dephasing measurements. cdnsciencepub.comresearchgate.net
Disordered (Phase I) Overall molecular tumbling and rotations about axes through tertiary carbons.¹³C spin-lattice relaxation times and dipolar dephasing measurements. cdnsciencepub.comacs.org

Penning Ionization Electron Spectroscopy (PIES)

Penning Ionization Electron Spectroscopy (PIES) is a powerful technique for probing the spatial distribution of individual molecular orbitals at the outermost surfaces of molecules. acs.orgacs.org This method involves the collision of a target molecule with a metastable helium atom (He*), leading to the ionization of the molecule. acs.org The kinetic energy of the ejected electron provides information about the electronic structure of the molecule. acs.org

Two-dimensional PIES studies of this compound have provided detailed insights into its electronic structure and its interaction potential with He*(2³S) metastable atoms. acs.orgacs.org The assignments of the electron spectra are supported by ab initio and outer-valence Green's function calculations. acs.org

A key finding from these studies is the characterization of the interaction potential. A strong repulsive interaction is observed between the saturated hydrocarbon cage of this compound and the metastable helium atom. acs.orgacs.org Interestingly, the attractive interaction in the region of the lone-pair electrons of the chlorine atom (nCl) is found to be weaker for this compound compared to chlorocyclohexane. acs.org This is attributed to a stronger steric shielding effect from the larger adamantane (B196018) skeleton, which hinders the approach of the He* atom to the chlorine's lone pair. acs.orgacs.org This demonstrates how the bulky cage structure of adamantane influences its intermolecular interactions.

Electronic Structure Elucidation

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials, revealing information about chemical composition, crystal orientation, and lattice parameters. malvernpanalytical.comwikipedia.org For this compound, XRD studies have been crucial in characterizing its different solid-state phases.

Under ambient conditions, this compound exists in a plastic, orientationally disordered phase. rsc.orgacs.org This high-temperature phase (Phase I) possesses a face-centered cubic (fcc) lattice, belonging to the Fm-3m space group, with four molecules per unit cell. acs.org In this phase, the molecules exhibit dynamic rotational disorder, meaning their centers of mass form an ordered lattice, but the molecules themselves rotate. researchgate.netresearchgate.net Due to this high degree of dynamic disorder, the exact atomic positions are not fixed. acs.org

Upon cooling or applying pressure, this compound undergoes a phase transition to an orientationally ordered phase. This low-temperature phase (Phase III) is reported to have a monoclinic structure. rsc.org For instance, applying pressure of about 0.25 GPa at room temperature induces a first-order phase transition from the disordered fcc phase to the ordered monoclinic phase, which is accompanied by a significant 6% change in volume. rsc.org Other studies have described the ordered phase of adamantane derivatives transforming into a tetragonal structure with the space group P42₁c. acs.org The transition involves a shift from a random distribution of molecules between two possible orientations in the disordered phase to a more defined arrangement in the ordered phase. acs.org

PhaseCrystal SystemSpace GroupKey Feature
Phase I Cubic (fcc)Fm-3mOrientationally Disordered (Plastic)
Phase III Monoclinic-Orientationally Ordered

Ultrasonic Studies of Elastic Properties

Ultrasonic studies have provided a wealth of information on the elastic properties of this compound, particularly across its phase transitions at high pressures (up to 1.4 GPa) and varying temperatures (77-293 K). researchgate.netrsc.orgnih.gov These studies measure the velocities of ultrasound waves through the material, from which the adiabatic bulk modulus (B) and shear modulus (G) can be calculated. rsc.org

A key finding is that the substitution of a single hydrogen atom with chlorine significantly alters the elastic behavior compared to adamantane. Both the bulk and shear moduli of this compound are considerably lower, with the shear modulus being reduced by approximately 30%. researchgate.netrsc.orgnih.gov This indicates that this compound is more compressible and less rigid than its parent compound. researchgate.netnih.gov The Poisson's ratio, calculated from these experimental data, is larger for this compound. researchgate.netrsc.org

The pressure derivatives of the elastic moduli (dB/dP) provide insight into the nature of the interatomic forces within the crystal. For this compound in its orientationally ordered phase at 77 K, the pressure derivative of the bulk modulus, dB/dP, is approximately 8. researchgate.netrsc.org This value is considered useful for theoretical descriptions of this phase, suggesting that the Lennard-Jones potential can be effectively used to model the intermolecular interactions. researchgate.netrsc.org In the disordered plastic phase, the pressure dependences of the bulk modulus are nearly linear, with a pressure derivative (B') value around 10–12, which is similar to that of adamantane. researchgate.netrsc.org

The order-disorder phase transition in this compound is a central theme of many investigations. acs.orgunibo.it Unlike some other adamantane derivatives, this compound transitions directly from a disordered (Phase I) to an ordered phase (Phase III) without passing through an intermediate semi-ordered phase. acs.org This transition can be induced by lowering the temperature or increasing pressure and is clearly marked by sharp changes in its elastic properties. rsc.org

Ultrasonic measurements are particularly sensitive to this transition. While the pressure dependence of the bulk modulus for adamantane shows only a slight jump at the transition, this compound exhibits a dramatic jump of nearly 17%. researchgate.netrsc.orgnih.gov At room temperature, this first-order phase transition occurs upon compression to 0.25 GPa. rsc.org Low-frequency Raman spectroscopy also serves as a clear indicator of the transition; the phonon structure, which is washed out in the disordered phase, appears suddenly upon entering the fully ordered crystalline phase at high pressure. acs.org

PropertyAdamantaneThis compound
Shear Modulus Reduction -~30% lower than adamantane researchgate.netrsc.org
Bulk Modulus Jump at Transition Hardly observed researchgate.netrsc.org~17% researchgate.netrsc.org
Transition Pressure (293 K) ~0.43 GPa rsc.org~0.25 GPa rsc.org
Compressibility LowerMuch higher researchgate.netnih.gov
Poisson's Ratio LowerLarger rsc.org

Pressure Derivatives of Elastic Moduli

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry plays a vital role in complementing and explaining experimental findings for this compound. A range of methods has been applied to understand its structure, dynamics, and properties at the molecular level.

Ab initio programs like GAMESS have been used to calculate vibrational frequencies and normal modes. For instance, B3LYP/6-31G(d) calculations helped in assigning the low-frequency Raman bands of related halogenated adamantanes. acs.org To understand solvent effects on electronic properties, methods such as EOM-CCSD and CIS within a SMD solvation model have proven effective, showing good agreement with experimental UV-vis spectra. researchgate.net These calculations help elucidate changes in HOMO-LUMO energy gaps and electron density distributions upon solvation. researchgate.net

For describing the intermolecular forces in the ordered phase, the Lennard-Jones potential is considered appropriate, supported by experimental data on the pressure derivatives of elastic moduli. researchgate.netrsc.org Furthermore, molecular dynamics (MD) simulations have been performed on the orientationally disordered phase of this compound to investigate its vibrational dynamics and the onset of non-exponential relaxation phenomena. researchgate.net These computational studies are essential for interpreting complex experimental data from techniques like quasi-elastic neutron scattering (QENS) and for building a microscopic picture of the molecular motions that govern the unique properties of this plastic crystal. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile tool for investigating the properties of adamantane derivatives. Various functionals are employed to model aspects ranging from molecular structure and vibrational frequencies to reaction thermodynamics and electronic properties.

Theoretical calculations for adamantane derivatives have utilized methods such as DFT/B3LYP and DFT/M06-2X with the 6-311++G(d,p) basis set to study molecular structures and vibrational modes. researchgate.net For the related 1-adamantyl cation, DFT studies at the PBE1PBE/6-31G(d,p) level have been performed to investigate hydride transfer reactions. semanticscholar.org These calculations indicate that the 1-adamantyl cation is stabilized by hyperconjugation, involving electron delocalization from the σ-bonds into the empty p-orbital. semanticscholar.org Natural Bond Orbital (NBO) analysis supports this finding. semanticscholar.org

DFT has also been used to explore the stability of various adamantyl cations. Studies on adamantanediyl dications and protio-adamantyl dications using the B3LYP/6–31G** method have helped to characterize their structures and relative stabilities on the potential energy surface. nih.gov For instance, the bridgehead 1-adamantyl cation is noted for its stability, which is attributed to C—C hyperconjugation. nih.gov Furthermore, time-dependent DFT (TD-DFT) has been applied to interpret the photoelectron spectra of functionalized adamantanes, showing that the M06-2X functional often provides the closest calculated adiabatic ionization energy to experimental values. rsc.org

Table 1: Examples of DFT Functionals and Basis Sets in Adamantane Studies

Compound Studied DFT Method/Functional Basis Set Application Reference
1-(adamantan-1-yl)-3-(4-fluorophenyl)thiourea B3LYP, M06-2X 6-311++G(d,p) Structural and vibrational analysis researchgate.net
1-Adamantyl cation PBE1PBE 6-31G(d,p) Hydride transfer reaction study semanticscholar.org
Adamantanediyl dications B3LYP 6-31G** Structural and stability analysis nih.gov
Functionalized adamantanes M06-2X, B3LYP --- Photoelectron spectra interpretation rsc.org

Ab Initio and Green's Function Calculations

The electronic structure of this compound has been elucidated through a combination of experimental techniques and high-level computational methods, including ab initio and Green's function calculations. researchgate.netacs.org These theoretical approaches are crucial for the accurate assignment of electron spectra obtained from techniques like Penning ionization electron spectroscopy. acs.org

A study combining two-dimensional Penning ionization electron spectroscopy with model potential calculations provided detailed insights into the electronic structure of this compound. acs.org The assignments of the resulting electron spectra were made based on both ab initio and outer-valence Green's function (OVGF) calculations. acs.org This combination of methods allows for a comprehensive understanding of the molecule's interaction potentials and orbital assignments. researchgate.netacs.org

Furthermore, ab initio molecular orbital (MO) calculations have been used to validate experimental findings regarding the protonation of this compound. acs.orgresearchgate.net These calculations confirmed that the equilibrium conformation of the protonated species is an ion-dipole complex formed between the adamantyl cation and a hydrogen halide molecule, which is consistent with experimental mass spectrometry data. acs.orgresearchgate.net

Computational Assessment of Carbocation Stability in Gas Phase vs. Solution

The stability of the 1-adamantyl cation, the reactive intermediate formed from this compound, exhibits significant differences between the gas phase and solution. Computational and experimental gas-phase studies provide a measure of intrinsic stability, free from solvent effects.

In the gas phase, the stability of substituted 1-adamantyl cations has been investigated using Fourier Transform Ion Cyclotron Resonance (FT-ICR) spectrometry. nih.gov These studies found that cations with alkyl substituents (methyl, isopropyl) at the 3, 5, and 7 positions are more stable than the unsubstituted 1-adamantyl cation, with stability increasing with the number of isopropyl groups. nih.gov These experimental findings are in good agreement with relative stabilities calculated using the PM3 semi-empirical method. nih.gov DFT calculations also show that the stability of the 1-adamantyl cation in the gas phase can be attributed to factors like hyperconjugation and charge dispersion. semanticscholar.org

In contrast, the reactivity in solution, as measured by solvolysis rates, presents a different picture. nih.gov For example, the solvolysis rate of 3,5,7-trimethyl-1-bromoadamantane is lower than that of the parent 1-bromoadamantane (B121549) in nonaqueous solvents. nih.gov The relative rates change dramatically with the solvent composition, particularly with the addition of water. nih.gov This discrepancy between gas-phase stability and solution reactivity highlights the critical role of solvent effects, which can include steric hindrance to solvation and specific hydrophobic interactions that alter the stability of the transition state. nih.gov

Table 2: Relative Gas-Phase Stabilities and Solvolysis Rates of Substituted 1-Adamantyl Derivatives

Substituent at 3,5,7-positions Relative Gas-Phase Stability (vs. H) Relative Solvolysis Rate in EtOH (vs. 1-AdBr) Reference
H 1.0 1.0 nih.gov
Methyl (x3) More Stable 0.067 nih.gov

Dissociative Attachment of Protons

Gas-phase studies have shown that the protonation of this compound leads to a dissociative attachment process. acs.orgacs.org Using Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry, researchers have demonstrated that the gas-phase protonation of this compound is immediately followed by the fission of the carbon-halogen bond. acs.orgresearchgate.netepa.gov

This process results in the formation of an ion-dipole complex between the 1-adamantyl cation (Ad+) and hydrogen chloride (HCl). acs.orgresearchgate.net

Ad-Cl + H+ → [Ad+···ClH]

The reaction effectively represents a dissociative proton attachment. acs.org Ab initio molecular orbital calculations corroborate these experimental findings, confirming that the most stable structure for the protonated species is indeed this ion-dipole complex. acs.orgresearchgate.net Both experimental and theoretical approaches indicate that 1-fluoroadamantane (B1266609) is more basic in the gas phase than this compound. acs.orgresearchgate.net Further studies using photoelectron-photoion coincidence have also investigated the loss of a chlorine atom from the ionized this compound to determine the energy of the resulting 1-adamantyl cation.

V. Applications and Derivatization of 1 Chloroadamantane in Organic Synthesis

Building Block for Complex Organic Compounds

In the field of organic chemistry, compounds referred to as "building blocks" are fundamental starting materials used for the modular assembly of more complex molecules. cymitquimica.comalfa-chemistry.com 1-Chloroadamantane is a prime example of such a building block. guidechem.com Its defined structure and single point of reactivity allow for the controlled and predictable incorporation of the adamantyl cage into larger, more intricate architectures. cymitquimica.comthieme-connect.de This is particularly valuable in drug discovery, where the adamantane (B196018) group is a well-known pharmacophore found in various therapeutic agents, and in materials science for creating polymers and other materials with enhanced thermal stability. google.comgoogle.com The synthesis of many substituted adamantanes begins with halogenated intermediates like this compound, which can be converted into carbocations or radicals for subsequent substitution reactions. rsc.org

Synthesis of Adamantyl Ethers

Adamantyl ethers can be synthesized from this compound through its reaction with various alcohols. One of the most common methods involves the solvolysis of this compound, often facilitated by a catalyst. researchgate.netresearchgate.net These reactions leverage the stability of the tertiary adamantyl carbocation that forms upon the departure of the chloride ion.

The synthesis of 1-adamantylalkyl ethers can be efficiently achieved through the palladium-catalyzed solvolysis of this compound with aliphatic alcohols. researchgate.net Research has shown that palladium complexes can effectively catalyze this etherification, leading to high yields of the desired 1-alkoxyadamantanes. researchgate.netresearchgate.net The reaction conditions, including temperature, catalyst concentration, and the structure of the alcohol, significantly influence the outcome. For instance, in a study involving various palladium catalysts, the yield of 1-adamantylalkyl ethers was found to be highly dependent on the catalyst concentration and temperature, reaching a maximum of 98% at a specific molar ratio and temperature. researchgate.net

The table below summarizes the findings from a study on the palladium-catalyzed reaction between this compound (AdCl) and various aliphatic alcohols.

Table 1: Palladium-Catalyzed Synthesis of 1-Adamantylalkyl Ethers from this compound

Alcohol (ROH) Molar Ratio (AdCl:Pd) Temperature (°C) Time (h) Product Yield (%)
Methanol 1:0.005 160 1 98
Ethanol (B145695) 1:0.005 160 1 95
n-Propanol 1:0.005 160 1 92
Isopropanol 1:0.005 160 1 85

Data sourced from a study on the solvolysis of this compound in the presence of palladium complexes. researchgate.net

This catalytic approach represents an effective method for C-O bond formation, a key reaction in organic synthesis, and has been a subject of extensive research with various palladium and copper catalyst systems for coupling aliphatic alcohols with aryl and alkyl halides. magtech.com.cn

Precursor for Perfluoroadamantane (B1206606) Derivatives

This compound is utilized as a key precursor in the synthesis of perfluoroadamantane and its derivatives. sigmaaldrich.comchemicalbook.com A notable method for this transformation is aerosol direct fluorination. sigmaaldrich.com This process involves reacting the adamantane derivative with fluorine gas to systematically replace all hydrogen atoms with fluorine atoms, resulting in the highly stable and fluorinated cage structure. Perfluorinated compounds have applications in various advanced materials due to their unique properties.

Adamantylation Reactions

Adamantylation is the process of attaching an adamantyl group to a molecule. This compound is a common reagent for this purpose, typically reacting under Friedel-Crafts conditions or in the presence of a Lewis acid catalyst with a suitable substrate. sciforum.netuni-muenchen.debeilstein-journals.org

The furan (B31954) ring, a common heterocyclic motif, can be adamantylated using adamantane derivatives. While Friedel-Crafts acylation of the sensitive furan ring can be challenging, alkylation with reagents like this compound provides a pathway to adamantyl-substituted furans. stackexchange.com For example, the adamantylation of 2-furancarboxylic acid with this compound has been successfully demonstrated. mdpi.com The reaction proceeds in the presence of a strong Lewis acid, such as aluminum chloride, to facilitate the electrophilic substitution onto the furan ring.

The table below details the conditions for the adamantylation of a furan derivative using this compound.

Table 2: Adamantylation of 2-Furancarboxylic Acid

Adamantylating Agent Substrate Catalyst Solvent Product Yield (%) Reference

This reaction highlights the utility of this compound in synthesizing functionalized heterocyclic compounds. Other adamantyl halides, such as 1-bromoadamantane (B121549), have also been used for similar transformations. sciforum.netmdpi.com

Synthesis of Other Substituted Adamantane Derivatives

This compound is a gateway to a wide array of other substituted adamantane derivatives, which are often of interest in medicinal chemistry and materials science. rsc.orggoogle.com The chloro group can be substituted by various nucleophiles to introduce different functionalities at the bridgehead position.

Examples of such transformations include:

Synthesis of 1-Aryladamantanes : Cross-coupling reactions between this compound and aryl Grignard reagents, catalyzed by iron complexes, have been developed to form C-C bonds and produce 1-aryladamantane derivatives. uni-muenchen.de

Synthesis of 1-Aminoadamantanes : While not a direct substitution, this compound can be converted to 1-lithioadamantane, which can then be further reacted to produce amines, although this route can be complex. google.com Other methods often start from adamantane itself or other functionalized adamantanes. rsc.org

Synthesis of other Halogenated Adamantanes : The chlorine atom can be exchanged for other halogens, or this compound can serve as a starting point for creating di- or poly-substituted adamantanes through further halogenation or functionalization reactions. rsc.org

Synthesis of Adamantane Alcohols and Acids : this compound is a precursor for synthesizing other key adamantane derivatives like alcohols and acids, which in turn are versatile intermediates themselves. google.com

The reactivity of this compound thus provides a robust platform for the synthesis of a diverse library of adamantane-containing molecules for various applications. rsc.orggoogle.comd-nb.info

1-Trimethylsilyladamantane Synthesis

The synthesis of 1-trimethylsilyladamantane can be achieved from this compound. One reported method involves the reaction of this compound with a silylating agent in the presence of sodium in hexamethylphosphoramide (B148902) (HMPA). tandfonline.com In a similar procedure starting from 1,3-dichloroadamantane (B103686), various silylating reagents were tested, with trimethylsilane (B1584522) (5a) successfully producing 1-trimethylsilyladamantane. tandfonline.com When this compound (8) is used under these conditions, it yields 1-trimethylsilyladamantane (1) as the primary product. tandfonline.com

The reaction proceeds at room temperature under a nitrogen atmosphere. tandfonline.com The process involves adding a solution of this compound in a mixture of HMPA and ether to a solution of the silylating reagent in HMPA containing sodium. tandfonline.com After the reaction is complete, excess sodium is quenched, and the product is extracted and purified. tandfonline.com

Table 1: Synthesis of 1-Trimethylsilyladamantane from this compound tandfonline.com

Starting MaterialReagentsProduct
This compoundTrimethylsilane, Na, HMPA1-Trimethylsilyladamantane

Adamantylalkyl Derivatives

This compound is a key precursor for the synthesis of adamantylalkyl derivatives, particularly 1-adamantylalkyl ethers. These ethers are formed through the solvolysis of this compound with various aliphatic alcohols. researchgate.net The reaction is effectively catalyzed by palladium complexes, leading to the formation of 1-alkoxyadamantanes. researchgate.net

Research has shown that the yield of these adamantylalkyl ethers is significantly influenced by factors such as temperature, catalyst concentration, and reaction time. researchgate.net For instance, the reaction between this compound and alcohols can achieve yields as high as 98% at a temperature of 160°C over 1 hour, using a specific molar ratio of the adamantane substrate to the palladium catalyst. researchgate.net In addition to ethers, acid-catalyzed reactions of this compound can also be used to produce other derivatives. For example, boiling hydrochloric acid converts 1-adamantyl sulfides, such as β-(1-adamantanethio)ethylamine, into this compound, demonstrating the stability of the adamantyl-chloro bond under certain conditions while cleaving other linkages. lookchem.com

Table 2: Synthesis of 1-Adamantylalkyl Ethers researchgate.net

ReactantsCatalystProductMax. Yield
This compound, Aliphatic AlcoholsPalladium Complexes1-Alkoxyadamantanes98%

Cage Aminoamides and N-Adamantylated Amides

The adamantyl group is a significant pharmacophore, and its incorporation into amide structures is of great interest. This compound is a reactant in the synthesis of N-adamantylated amides. These reactions typically involve the adamantylation of N-nucleophiles under conditions that favor the generation of the 1-adamantyl cation. researchgate.netmdpi.com

One method involves the reaction of this compound with carboxylic acid amides in the presence of manganese catalysts, such as manganese(II) chloride or dimanganese decacarbonyl. researchgate.net These reactions can produce N-(adamantan-1-yl)amides in high yields, sometimes up to 94%. researchgate.net

Furthermore, new cage aminoamides can be synthesized from N-(1-adamantyl)-2-chloroacetamide, which is itself an N-adamantylated amide derivative. researchgate.netresearchgate.net This intermediate reacts with various nitrogen-containing nucleophiles to yield a range of cage aminoamides with potential biological activities. researchgate.netresearchgate.net The synthesis of the parent N-adamantylated amides can also start from other adamantyl precursors like 1-adamantanol (B105290) or 1-adamantyl nitrate, often under acidic conditions or with specific catalysts to facilitate the attachment of the adamantyl cage to the amide nitrogen. researchgate.netresearchgate.net

Q & A

Q. Critical Controls :

  • Monitor reaction time: Prolonged heating (>1 hour) increases dichloroadamantane formation .
  • Use quenching agents (e.g., ice-water) to terminate reactions and minimize side products.

Basic: How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect a singlet for the bridgehead proton (δ ~2.1 ppm) and multiplet signals for methylene groups (δ ~1.5–1.8 ppm).
    • ¹³C NMR : The bridgehead carbon bonded to chlorine appears at δ ~67 ppm, distinct from adamantane’s bridgehead carbons (δ ~28–35 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 170 (C₁₀H₁₅Cl⁺) with isotopic patterns confirming chlorine presence .
  • X-ray Crystallography : Resolves molecular symmetry (tricyclic structure) and confirms bond lengths (C-Cl: ~1.78 Å) .

Validation : Compare data with reference spectra from databases (e.g., CAS 935-56-8) and cross-check purity via melting point (literature range: 180–185°C) .

Advanced: How does the SRN1 electron transfer mechanism govern the reactivity of this compound in substitution reactions, and what factors modulate its efficiency?

Methodological Answer:
The SRN1 mechanism involves radical anion intermediates formed via electron transfer (ET) to the C-Cl bond. Key findings:

  • ET Pathways :
    • Concerted-dissociative pathway : Dominates in non-polar solvents, where ET and bond cleavage occur simultaneously. Activation energy correlates with C-Cl bond strength (this compound: ~70 kcal/mol) .
    • Stepwise pathway : Observed in polar solvents (e.g., acetonitrile), where radical anions (detected via EPR) persist before dissociation .
  • Substituent Effects : Oxo derivatives (e.g., 5-chloroadamantan-2-one) exhibit reduced reactivity due to electron-withdrawing groups destabilizing radical anions .

Q. Experimental Design :

  • Use Me₃Sn⁻ as a nucleophile to probe ET rates via competition kinetics.
  • Employ DFT calculations (B3LYP/MP2 levels) to model transition states and predict regioselectivity .

Advanced: How do phase transitions and molecular dynamics in this compound impact its thermodynamic and elastic properties under varying pressure/temperature conditions?

Methodological Answer:
this compound exhibits order-disorder transitions (plastic crystalline phase) with distinct thermodynamic signatures:

  • Adiabatic Calorimetry :
    • Heat capacity (Cₚ) spikes at ~250 K during the plastic-to-ordered phase transition, with entropy change (ΔS) ~5 J/mol·K .
  • Ultrasonic Elasticity Studies :
    • Bulk modulus (B) : Decreases by 17% at the phase transition (1.4 GPa), reflecting reduced compressibility in the ordered phase .
    • Shear modulus (G) : Chlorine substitution reduces G by ~30% compared to adamantane due to steric hindrance .

Q. Table 1: Elastic Properties at 1.4 GPa

PropertyAdamantaneThis compound
Bulk Modulus (GPa)6.25.1
Shear Modulus (GPa)2.81.9
Poisson’s Ratio0.310.37

Methodology : Use high-pressure diamond anvil cells combined with ultrasonic interferometry for real-time modulus measurements .

Advanced: How can researchers resolve contradictions in reported reaction yields and product distributions for this compound derivatives?

Methodological Answer:
Discrepancies often arise from unaccounted variables:

  • Case Study : Kovacic and Chang reported 30% adamantane yield in melt reactions vs. 10% in CCl₄. Resolution:
    • Temperature Gradients : Melt reactions (190°C) accelerate dehalogenation vs. CCl₄ (25°C). Replicate with precise thermocouple monitoring .
    • Byproduct Analysis : Use GC-MS to detect trace dichlorides (e.g., 1,3-dichloroadamantane) overlooked in early studies .

Q. Statistical Tools :

  • Apply ANOVA to compare yields across ≥3 independent trials.
  • Use error propagation models to quantify uncertainty in product ratios .

Advanced: What mechanistic insights can be gained from gas-phase protonation studies of this compound, and how do they differ from solution-phase behavior?

Methodological Answer:
Gas-phase FTICR mass spectrometry reveals dissociative protonation pathways:

  • Proton Attachment :
    • This compound forms an ion-dipole complex (adamantyl⁺–HCl) upon protonation, followed by C-Cl cleavage. Activation energy: ~25 kcal/mol .
  • Basicity Comparison :
    • This compound is less basic than 1-fluoroadamantane due to weaker C-Cl bond polarization .

Q. Computational Validation :

  • Perform ab initio calculations (MP2/cc-pVTZ) to map protonation energetics and compare with experimental onset potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.